![molecular formula C16H20FN3O2S B7641354 4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole](/img/structure/B7641354.png)
4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biotechnology. This compound is a potent inhibitor of a specific enzyme called protein kinase B (PKB), which plays a crucial role in the regulation of various cellular processes, including cell growth, proliferation, and survival.
Wirkmechanismus
The mechanism of action of 4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole involves the inhibition of this compound, which is a serine/threonine kinase that plays a critical role in the regulation of various cellular processes, including cell growth, proliferation, and survival. This compound is activated by various growth factors, including insulin and insulin-like growth factor-1 (IGF-1), and its activation leads to the phosphorylation of downstream targets, including mammalian target of rapamycin (mTOR) and glycogen synthase kinase-3 (GSK-3).
Biochemical and Physiological Effects:
The inhibition of this compound by this compound has several biochemical and physiological effects, including the suppression of cell growth, proliferation, and survival. This compound is known to play a critical role in the regulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The inhibition of this compound by this compound leads to the suppression of downstream targets, including mTOR and GSK-3, which are involved in the regulation of cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole in lab experiments is its high potency and specificity for this compound. This compound has been shown to have minimal off-target effects, making it an ideal tool for studying the role of this compound in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole. One area of interest is the development of more potent and selective inhibitors of this compound, which could have even greater potential for the treatment of cancer and other diseases. Additionally, there is potential for the use of this compound in combination with other targeted therapies to enhance their efficacy. Finally, further research is needed to better understand the role of this compound in various cellular processes and to identify new targets for therapeutic intervention.
Synthesemethoden
The synthesis of 4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole involves several steps, including the reaction of 3-fluorobenzaldehyde with pyrrolidine, followed by the addition of a sulfonyl chloride group and subsequent cyclization with imidazole. This process results in the formation of the final product, which can be purified using various techniques, including chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
The compound 4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the development of novel cancer therapeutics. This compound is known to be overexpressed in many types of cancer, and its inhibition by this compound has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
4-[3-(3-fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-12(2)19-10-16(18-11-19)23(21,22)20-7-6-14(9-20)13-4-3-5-15(17)8-13/h3-5,8,10-12,14H,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWNVAAKADGQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.